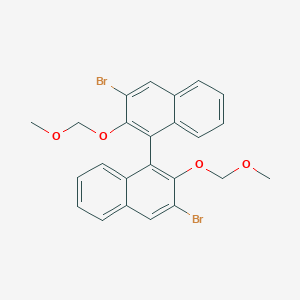
(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl
Overview
Description
®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is a chiral organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to the binaphthyl core. The chiral nature of this compound makes it an important molecule in asymmetric synthesis and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves the bromination of ®-1,1’-binaphthyl-2,2’-diol followed by the protection of the hydroxyl groups with methoxymethyl chloride. The reaction conditions for bromination usually involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The protection step is carried out under basic conditions using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ®-3,3’-dihydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl.
Substitution: Formation of substituted binaphthyl derivatives with different functional groups.
Scientific Research Applications
®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral probe in biological systems.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chiral compounds.
Mechanism of Action
The mechanism of action of ®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis to form reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-3,3’-Dibromo-1,1’-binaphthyl
- ®-3,3’-Dihydroxy-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl
- ®-3,3’-Dibromo-2,2’-bis(ethoxymethoxy)-1,1’-binaphthyl
Uniqueness
®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is unique due to the presence of both bromine atoms and methoxymethoxy groups, which impart distinct reactivity and chiral properties. This combination makes it a valuable compound in asymmetric synthesis and chiral catalysis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXBVQRXNQXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


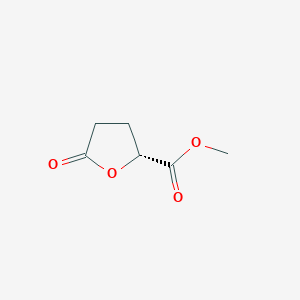
![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

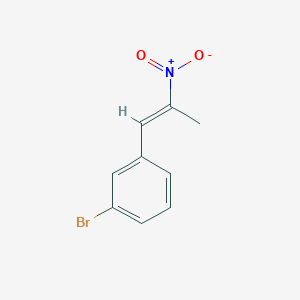
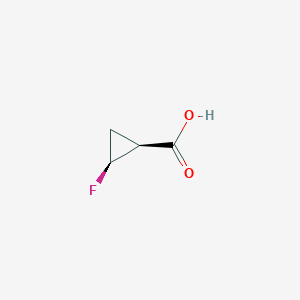


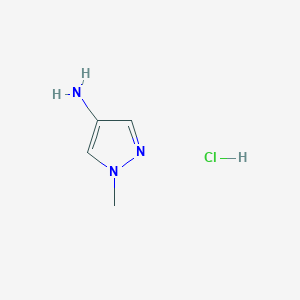
![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)
